molecular formula C11H17N3O3 B6644903 N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1-methylpyrazole-4-carboxamide

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1-methylpyrazole-4-carboxamide

Cat. No.: B6644903
M. Wt: 239.27 g/mol
InChI Key: FJDPXCXKDFTUID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1-methylpyrazole-4-carboxamide is a chemical compound that is commonly referred to as 3-Hydroxypicolinamide (3-HPA). This compound has been extensively studied in recent years due to its potential applications in scientific research. In

Mechanism of Action

The mechanism of action of N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1-methylpyrazole-4-carboxamide involves the inhibition of the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is an enzyme that is involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a molecule that is essential for cellular metabolism. By inhibiting NAMPT, this compound depletes cellular NAD+ levels, leading to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have other biochemical and physiological effects. Studies have shown that this compound can modulate glucose metabolism, reduce oxidative stress, and enhance mitochondrial function. Additionally, this compound has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1-methylpyrazole-4-carboxamide in lab experiments is its specificity for NAMPT inhibition. This allows researchers to study the effects of NAMPT inhibition without the confounding effects of other pathways. Additionally, this compound has been shown to have good bioavailability and low toxicity, making it a safe and effective research tool.
One limitation of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer to cells or animals in vivo. Additionally, the effects of this compound on NAD+ levels can be complex and may vary depending on the cell type or tissue being studied.

Future Directions

There are several future directions for research on N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1-methylpyrazole-4-carboxamide. One area of interest is the development of analogs of this compound with improved solubility and bioavailability. Another area of interest is the study of the effects of this compound on different cancer types and the mechanisms underlying its anti-cancer effects. Additionally, the potential use of this compound in the treatment of neurodegenerative diseases and other inflammatory conditions warrants further investigation.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in scientific research, particularly in the field of cancer research. The synthesis of this compound has been optimized to produce high yields with good purity. This compound inhibits the enzyme NAMPT, leading to the depletion of cellular NAD+ levels and the induction of apoptosis and inhibition of cell proliferation. This compound has been shown to have anti-inflammatory, neuroprotective, and other biochemical and physiological effects. While there are limitations to using this compound in lab experiments, its specificity for NAMPT inhibition makes it a valuable research tool. There are several future directions for research on this compound, including the development of analogs with improved solubility and bioavailability, and the study of its potential use in the treatment of neurodegenerative diseases and other inflammatory conditions.

Synthesis Methods

The synthesis of N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1-methylpyrazole-4-carboxamide involves the reaction of 3-hydroxypicolinaldehyde with methylamine and ethyl oxalyl chloride. The resulting product is then treated with hydroxylamine hydrochloride to yield this compound. This synthesis method has been optimized to produce high yields of this compound with good purity.

Scientific Research Applications

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1-methylpyrazole-4-carboxamide has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Properties

IUPAC Name

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1-methylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-8-11(16,3-4-17-8)7-12-10(15)9-5-13-14(2)6-9/h5-6,8,16H,3-4,7H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDPXCXKDFTUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)(CNC(=O)C2=CN(N=C2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.